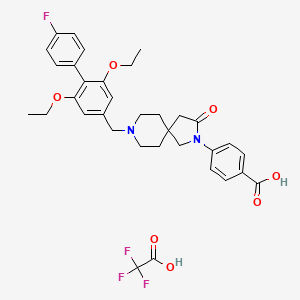![molecular formula C14H14O6 B12426630 1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6510(1),(1)?0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid typically involves multiple steps, including cyclization reactions, oxidation, and esterification. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, could introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as its ability to interact with specific molecular targets or pathways involved in disease.
Industry
In industrial applications, the compound might be used in the development of new materials, pharmaceuticals, or chemical processes.
作用机制
The mechanism of action of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid analogs: Compounds with similar tetracyclic structures but different functional groups.
Other tetracyclic compounds: Molecules with similar ring systems but different substituents or functional groups.
Uniqueness
The uniqueness of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C14H14O6 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6?,7?,9?,10?,13?,14-/m0/s1 |
InChI 键 |
GRJLGDWPUYQSHL-CIQBOOQSSA-N |
手性 SMILES |
CCC1C2[C@@]3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
规范 SMILES |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



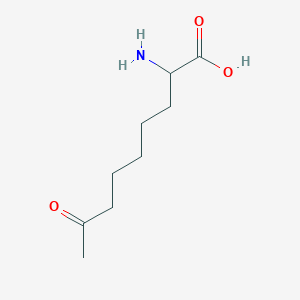
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
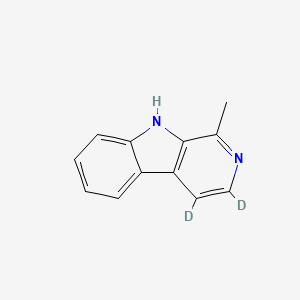
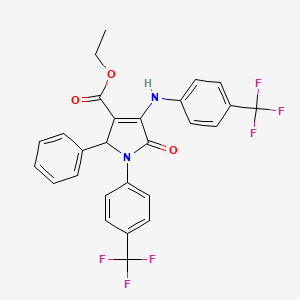
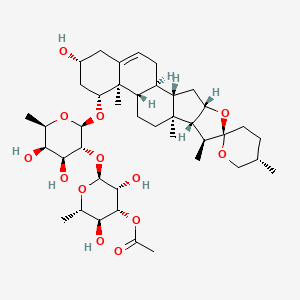
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
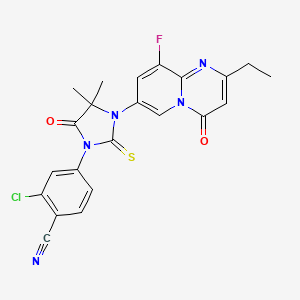
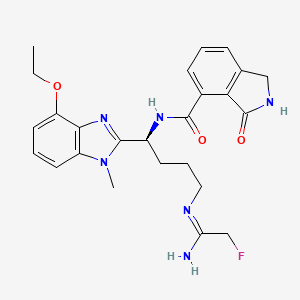
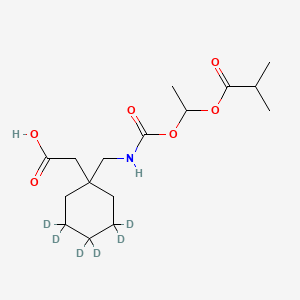
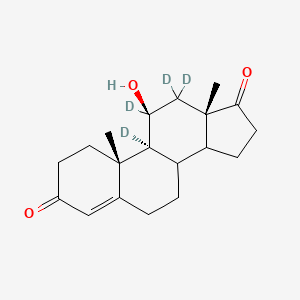
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
